N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1251625-47-4
VCID: VC5299527
InChI: InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.44

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

CAS No.: 1251625-47-4

Cat. No.: VC5299527

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide - 1251625-47-4

Specification

CAS No. 1251625-47-4
Molecular Formula C18H20N4O2S
Molecular Weight 356.44
IUPAC Name N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24)
Standard InChI Key YIFQEKGQSVEHRA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3

Introduction

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of N-arylacetamides. This compound features a pyrimidine ring substituted with a pyrrolidine group and a thioacetamide linker attached to an acetylphenyl moiety. Such structural motifs are often associated with biological activity, including antimicrobial, anticonvulsant, and anticancer properties.

Molecular Characteristics

PropertyDetails
IUPAC NameN-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Molecular FormulaC16H20N4O2S
Molecular Weight332.43 g/mol
Functional GroupsAmide, Thioether, Pyrimidine, Pyrrolidine, Ketone
Key Structural Features- Acetophenone group
- Pyrimidine core
- Pyrrolidine substitution
- Thioacetamide linkage

Synthesis Pathways

The synthesis of compounds like N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves:

  • Preparation of Precursor Amines:

    • Starting with the pyrimidine derivative, the pyrrolidine group is introduced via nucleophilic substitution using N-(2-chloroethyl)pyrrolidine hydrochloride or similar reagents.

  • Thioether Formation:

    • The thiol group is incorporated through alkylation reactions involving chloroacetamides or related intermediates.

  • Final Coupling Reaction:

    • The acetophenone derivative (e.g., 4-aminoacetophenone) is reacted with the thioether intermediate under amide bond-forming conditions, such as carbodiimide-mediated coupling.

Biological Activity and Applications

Compounds with similar structural frameworks have been extensively studied for their pharmacological properties:

  • Antimicrobial Potential:

    • Pyrimidine derivatives with thioethers exhibit activity against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems .

  • Anticonvulsant Activity:

    • Phenylacetamides have shown efficacy in managing seizures in preclinical models by interacting with voltage-sensitive sodium channels .

  • Anticancer Applications:

    • Substituted pyrimidinyl derivatives are known to inhibit tubulin polymerization and angiogenesis pathways, making them potential candidates for cancer therapy .

Analytical Data

The characterization of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can be confirmed using:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): Signals for aromatic protons, pyrimidine ring, and amide NH.

    • Infrared Spectroscopy (IR): Peaks corresponding to C=O (amide), C-S (thioether), and NH groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=332m/z = 332, consistent with its molecular weight.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) for purity assessment.

Comparative Analysis

To provide context, below is a comparison of related compounds:

Compound NameMolecular Weight (g/mol)Key Pharmacological Activity
N-(4-methoxyphenyl)-2-thiopyrimidin-4(3H)-ones~300Antimicrobial
N-(3-cyano-benzothiophen)-acetamides~350Anti-inflammatory
N-(aryl)-pyrrolo[2,3-d]pyrimidines~400VEGFR inhibition (antiangiogenic)

Research Outlook

Future studies on N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide should focus on:

  • Evaluating its pharmacokinetics and toxicity profiles.

  • Exploring its potential as a multi-target drug candidate.

  • Optimizing its structure for enhanced potency and reduced side effects.

This compound represents a promising scaffold for developing new therapeutic agents across various disease areas.

This detailed analysis provides a foundation for further exploration of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide in medicinal chemistry and drug development contexts.

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